molecular formula C8H8N2O3 B8121775 2-Oxo-2,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-3-carboxylic Acid CAS No. 76884-56-5

2-Oxo-2,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-3-carboxylic Acid

Cat. No.: B8121775
CAS No.: 76884-56-5
M. Wt: 180.16 g/mol
InChI Key: AVLHVNKKTRBNFT-UHFFFAOYSA-N
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Description

2-Oxo-2,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-3-carboxylic acid is a heterocyclic compound that features a fused pyrrolo-pyrimidine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a structural analog in various antiviral agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of the Dimroth rearrangement, which is a process that involves the isomerization of heterocycles through ring opening and closure . This rearrangement can be catalyzed by acids or bases and is often accelerated by heat or light .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. The use of continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can yield various reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions vary widely but often involve the use of catalysts and specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxo-derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

2-Oxo-2,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Oxo-2,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or interfering with nucleic acid synthesis, thereby exerting its biological effects . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxo-2,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-3-carboxylic acid is unique due to its specific ring structure and the potential for diverse chemical modifications. This uniqueness makes it a valuable scaffold in medicinal chemistry and other scientific research fields.

Properties

IUPAC Name

2-oxo-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c11-7-5(8(12)13)4-10-3-1-2-6(10)9-7/h4H,1-3H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVLHVNKKTRBNFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC(=O)C(=CN2C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301163898
Record name 2,6,7,8-Tetrahydro-2-oxopyrrolo[1,2-a]pyrimidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301163898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76884-56-5
Record name 2,6,7,8-Tetrahydro-2-oxopyrrolo[1,2-a]pyrimidine-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76884-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6,7,8-Tetrahydro-2-oxopyrrolo[1,2-a]pyrimidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301163898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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